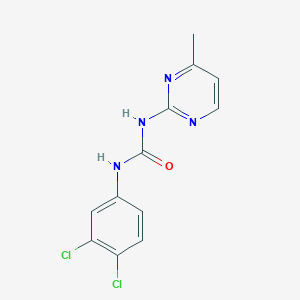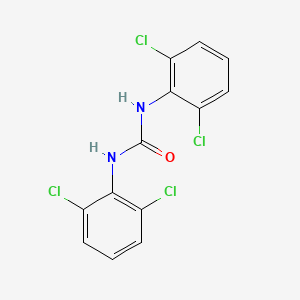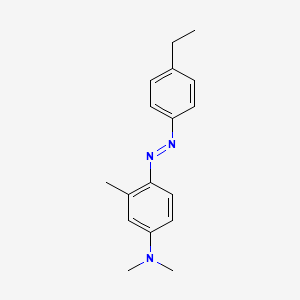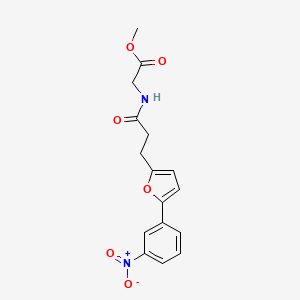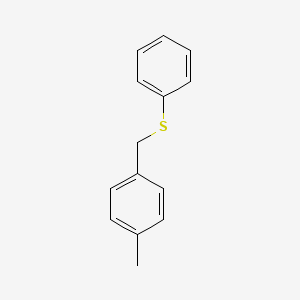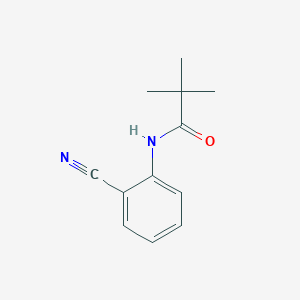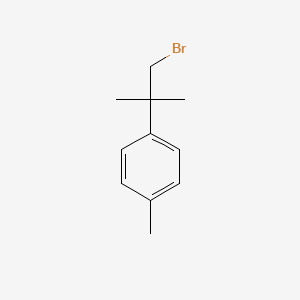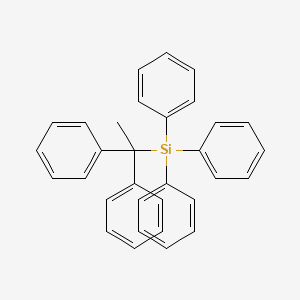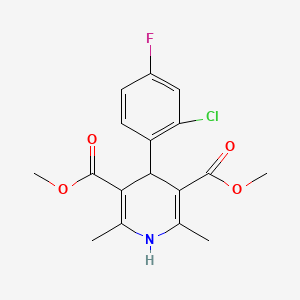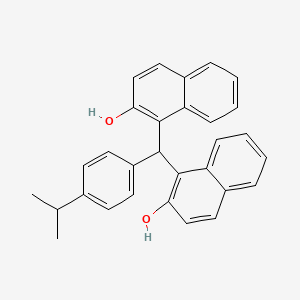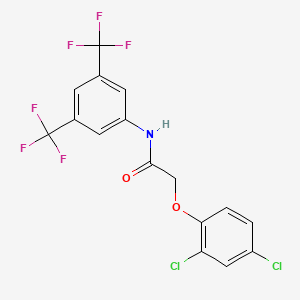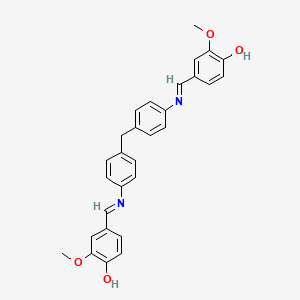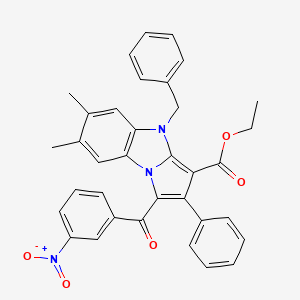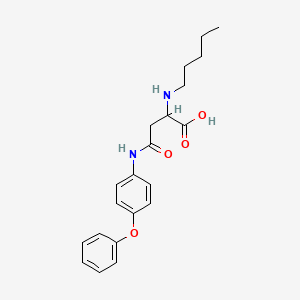
4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential transformation into the final product. Common synthetic routes may include:
Amidation: Introduction of the pentylamino group through amidation reactions.
Aromatic Substitution: Incorporation of the phenoxyanilino group via nucleophilic aromatic substitution.
Oxidation: Formation of the oxo group through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the oxo group would yield a hydroxyl derivative, while substitution reactions on the aromatic rings could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of “4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Oxo-2-(methylamino)-4-(4-phenoxyanilino)butanoic acid
- 4-Oxo-2-(ethylamino)-4-(4-phenoxyanilino)butanoic acid
- 4-Oxo-2-(propylamino)-4-(4-phenoxyanilino)butanoic acid
Uniqueness
“4-Oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid” is unique due to the presence of the pentylamino group, which may confer distinct chemical and biological properties compared to its analogs with shorter alkyl chains. This uniqueness could translate into different reactivity, solubility, and biological activity profiles.
Eigenschaften
Molekularformel |
C21H26N2O4 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
4-oxo-2-(pentylamino)-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-2-3-7-14-22-19(21(25)26)15-20(24)23-16-10-12-18(13-11-16)27-17-8-5-4-6-9-17/h4-6,8-13,19,22H,2-3,7,14-15H2,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
AMHGQDCILLNUOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentacyclo[6.6.6.0(2,7).0(9,14).0(15,20)]icosa-2,4,6,9,11,13,15,17,19-nonaene-1-carbaldehyde](/img/structure/B15075018.png)
